![molecular formula C14H22O3 B15168956 Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol CAS No. 898267-58-8](/img/structure/B15168956.png)
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an acetic acid group, a dimethylbutenyl side chain, and a bicyclo[3.1.0]hex-2-en-2-ol core. The intricate arrangement of these functional groups and rings makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Lewis acid-catalyzed (3+2) annulation of bicyclobutanes with ynamides . This method involves the use of a Lewis acid catalyst, such as scandium triflate (Sc(OTf)3), to facilitate the formation of the bicyclic structure. The reaction is carried out under an inert atmosphere, typically argon, at room temperature (30°C) in a solvent like dichloromethane (CH2Cl2). The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its biological activity could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[310]hex-2-en-2-ol involves its interaction with molecular targets and pathways within biological systems The specific pathways and targets depend on the context of its use, such as its role in a chemical reaction or its biological activity
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-enoic acid: A related compound with a similar side chain but lacking the bicyclic structure.
Bicyclo[2.1.1]hexenes: Compounds with a similar bicyclic core but different substituents.
Uniqueness
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol is unique due to its combination of an acetic acid group, a dimethylbutenyl side chain, and a bicyclo[3.1.0]hex-2-en-2-ol core. This combination of functional groups and rings imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
898267-58-8 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol |
InChI |
InChI=1S/C12H18O.C2H4O2/c1-4-12(2,3)7-9-5-8-6-10(8)11(9)13;1-2(3)4/h4,8,10,13H,1,5-7H2,2-3H3;1H3,(H,3,4) |
InChI Key |
DYGNWQUMQHDQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(CC1=C(C2CC2C1)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


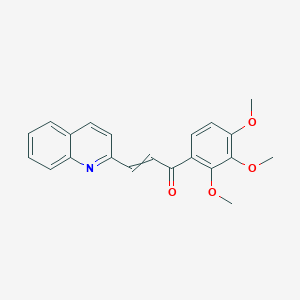
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
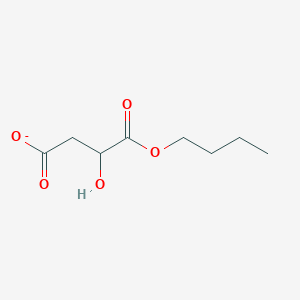
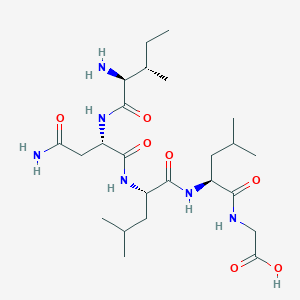
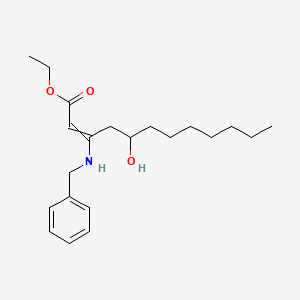
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)

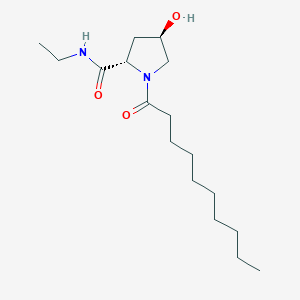
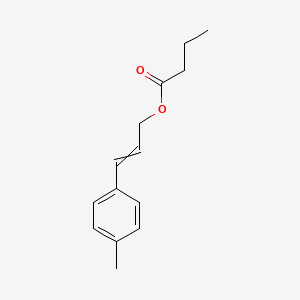
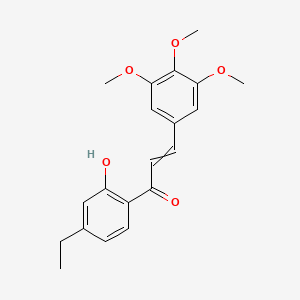
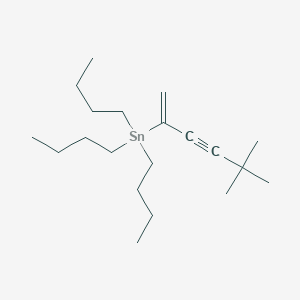
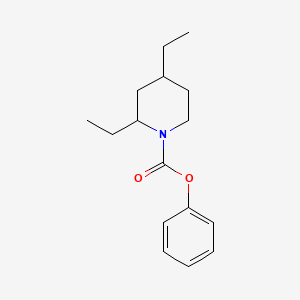
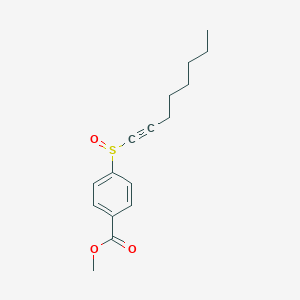
![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
